1-amino-2-ethylbenzimidazole CAS number and synonyms
1-amino-2-ethylbenzimidazole CAS number and synonyms
Executive Summary
1-Amino-2-ethylbenzimidazole (CAS 90559-02-7) is a specialized heterocyclic building block characterized by an N-amino hydrazine motif fused to a benzimidazole core.[1][2][3] Unlike its parent compound, 2-ethylbenzimidazole, this derivative possesses unique nucleophilic reactivity at the N-1 position, making it a critical intermediate for the synthesis of Schiff base ligands , [1,2,4]triazino[4,5-a]benzimidazole scaffolds, and novel antimicrobial agents.[1] This guide details its physicochemical profile, validated synthetic protocols, and applications in high-value pharmacophore generation.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][4][5]
Nomenclature and Identification
| Parameter | Detail |
| Primary Name | 1-Amino-2-ethylbenzimidazole |
| Systematic Name | 2-ethylbenzimidazol-1-amine |
| CAS Number | 90559-02-7 |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.20 g/mol |
| Parent Scaffold | 2-Ethylbenzimidazole (CAS 1848-84-6) |
| Key Functional Group | N-amino (Hydrazine-like moiety) |
Structural Properties
The molecule features an ethyl group at the C-2 position and a primary amino group attached to the N-1 nitrogen.[1] This N-amination significantly alters the electronic properties of the imidazole ring, rendering the exocyclic amino group a potent nucleophile capable of condensation reactions with carbonyls to form hydrazones.[1]
Part 2: Synthetic Methodology
Core Directive: The synthesis of 1-amino-2-ethylbenzimidazole is achieved via the electrophilic amination of 2-ethylbenzimidazole.[1] The standard reagent for this transformation is Hydroxylamine-O-sulfonic acid (HOSA) , a source of the electrophilic amine equivalent (
Reaction Pathway Diagram
The following diagram illustrates the amination mechanism and subsequent derivatization potential.
Figure 1: Electrophilic N-amination of 2-ethylbenzimidazole using HOSA.
Validated Experimental Protocol
Objective: Preparation of 1-amino-2-ethylbenzimidazole on a 10 mmol scale.
Reagents:
-
2-Ethylbenzimidazole (1.46 g, 10 mmol)[1]
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.70 g, 15 mmol)[1]
-
Potassium Hydroxide (KOH) (Powdered, 2.80 g, 50 mmol)[1]
-
N,N-Dimethylformamide (DMF) (20 mL, anhydrous)[1]
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylbenzimidazole in 20 mL of anhydrous DMF.
-
Base Addition: Cool the solution to 0–5°C using an ice bath. Add powdered KOH portion-wise over 10 minutes. The solution may darken, indicating deprotonation of the benzimidazole N-H.[1]
-
Amination: Add HOSA in small portions over 20 minutes, maintaining the temperature below 10°C. Caution: Reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[1] The product will appear as a new spot with lower Rf than the starting material due to increased polarity.[1]
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to yield the pure product.[1]
Yield Expectation: 65–75%
Validation: Confirm structure via
Part 3: Reactivity & Pharmaceutical Applications[1]
Schiff Base Formation (Hydrazones)
The primary utility of 1-amino-2-ethylbenzimidazole lies in its ability to condense with aromatic aldehydes.[1] These benzimidazolyl-hydrazones are privileged structures in medicinal chemistry, often exhibiting superior biological activity compared to the parent aldehyde.[1]
Mechanism:
The exocyclic amino group (
Cyclization to Fused Heterocycles
Reaction with 1,2-bifunctional electrophiles (e.g.,
Application Workflow Diagram
Figure 2: Divergent synthesis pathways for drug discovery using the 1-amino scaffold.
Part 4: Safety & Handling (MSDS Highlights)
-
Hazards: As a hydrazine derivative, the compound should be treated as a potential skin and eye irritant.[1]
-
Genotoxicity Warning: Many N-amino heterocycles show positive Ames test results due to the hydrazine moiety.[1] Handle with appropriate PPE (gloves, fume hood) to avoid inhalation or skin contact.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine can oxidize upon prolonged exposure to air, turning yellow/brown.[1]
References
-
Synthesis of N-Aminobenzimidazoles
-
Reactivity of Hydroxylamine-O-sulfonic Acid (HOSA)
-
Benzimidazole Derivatives in Drug Design
-
Chemical Identity Data (CAS 90559-02-7)
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-ethylpentan-1-amine | CAS#:90831-93-9 | Chemsrc [chemsrc.com]
- 3. بنزیمیدازول، 1-آمینو-2-اتیل- (6CI,7CI) CAS#: 90559-02-7 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]
- 4. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
